Cas no 713096-59-4 (ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate)
ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate
- ethyl 4-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate
- Benzoic acid, 4-[[4-[(8-quinolinylsulfonyl)amino]benzoyl]amino]-, ethyl ester
- AKOS001780630
- 713096-59-4
- AQ-390/42135504
- ethyl 4-[[4-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate
- F1414-0552
- ETHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE
- ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
-
- Inchi: 1S/C25H21N3O5S/c1-2-33-25(30)19-10-12-20(13-11-19)27-24(29)18-8-14-21(15-9-18)28-34(31,32)22-7-3-5-17-6-4-16-26-23(17)22/h3-16,28H,2H2,1H3,(H,27,29)
- InChI Key: FUIYBEYHMGOILL-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(NC(=O)C2=CC=C(NS(C3=C4C(=CC=C3)C=CC=N4)(=O)=O)C=C2)C=C1
Computed Properties
- Exact Mass: 475.12019195g/mol
- Monoisotopic Mass: 475.12019195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 798
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 123Ų
Experimental Properties
- Density: 1.402±0.06 g/cm3(Predicted)
- pka: 7.21±0.50(Predicted)
ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate Pricemore >>
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| Life Chemicals | F1414-0552-2μmol |
ethyl 4-[4-(quinoline-8-sulfonamido)benzamido]benzoate |
713096-59-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1414-0552-5μmol |
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| Life Chemicals | F1414-0552-10μmol |
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| Life Chemicals | F1414-0552-20μmol |
ethyl 4-[4-(quinoline-8-sulfonamido)benzamido]benzoate |
713096-59-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1414-0552-1mg |
ethyl 4-[4-(quinoline-8-sulfonamido)benzamido]benzoate |
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| Life Chemicals | F1414-0552-2mg |
ethyl 4-[4-(quinoline-8-sulfonamido)benzamido]benzoate |
713096-59-4 | 90%+ | 2mg |
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| Life Chemicals | F1414-0552-3mg |
ethyl 4-[4-(quinoline-8-sulfonamido)benzamido]benzoate |
713096-59-4 | 90%+ | 3mg |
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| Life Chemicals | F1414-0552-4mg |
ethyl 4-[4-(quinoline-8-sulfonamido)benzamido]benzoate |
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| Life Chemicals | F1414-0552-5mg |
ethyl 4-[4-(quinoline-8-sulfonamido)benzamido]benzoate |
713096-59-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1414-0552-10mg |
ethyl 4-[4-(quinoline-8-sulfonamido)benzamido]benzoate |
713096-59-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate
Ethyl 4-4-(Quinoline-8-Sulfonamido)Benzamidobenzoate (CAS No. 713096-59-4): A Comprehensive Overview
Ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate (CAS No. 713096-59-4) is a specialized organic compound with a unique molecular structure that combines quinoline and benzoate functionalities. This compound has garnered significant attention in the field of medicinal chemistry and material science due to its potential applications in drug development and advanced materials. Its molecular formula and structural features make it a subject of ongoing research, particularly in the context of targeted therapies and bioactive materials.
The compound's name, ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate, reflects its complex architecture, which includes a quinoline-8-sulfonamido group linked to a benzamidobenzoate moiety. This structural combination is rare and offers unique chemical properties, such as enhanced solubility and stability under physiological conditions. Researchers are particularly interested in its potential as a pharmacophore in the design of new therapeutic agents, especially for conditions like inflammation and metabolic disorders.
In recent years, the demand for specialty chemicals like ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate has surged, driven by advancements in precision medicine and green chemistry. The compound's ability to act as a molecular scaffold for drug discovery has made it a focal point in academic and industrial research. Additionally, its compatibility with sustainable synthesis methods aligns with the growing emphasis on environmentally friendly chemical processes.
One of the most frequently asked questions about ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate relates to its synthesis pathway. The compound is typically synthesized through a multi-step process involving the coupling of quinoline-8-sulfonyl chloride with 4-aminobenzoic acid derivatives, followed by esterification. This method ensures high purity and yield, making it suitable for large-scale production. Researchers are also exploring alternative synthetic routes to improve efficiency and reduce waste.
The applications of ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate extend beyond pharmaceuticals. Its unique properties make it a candidate for use in advanced materials, such as organic semiconductors and photoactive compounds. These materials are critical for developing next-generation electronic devices and renewable energy technologies. The compound's ability to absorb and emit light at specific wavelengths also makes it valuable in optical imaging and sensor technologies.
From a market perspective, the global demand for ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate is expected to grow steadily, driven by its expanding applications in life sciences and material engineering. Key players in the chemical industry are investing in research to unlock its full potential, particularly in emerging fields like nanotechnology and bioconjugation. The compound's versatility and adaptability position it as a valuable asset in the evolving landscape of functional chemicals.
In conclusion, ethyl 4-4-(quinoline-8-sulfonamido)benzamidobenzoate (CAS No. 713096-59-4) represents a fascinating intersection of chemistry, medicine, and materials science. Its unique structure and multifaceted applications make it a compound of significant interest to researchers and industry professionals alike. As scientific understanding and technological capabilities continue to advance, the potential uses of this compound are likely to expand, further solidifying its role in innovation-driven industries.
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